(+)-Protolichesterinic acid

anti-proliferative cancer cell lines lipoxygenase inhibitor

(+)-Protolichesterinic acid is a naturally occurring aliphatic α-methylene-γ-lactone (paraconic acid) isolated predominantly from the lichen Cetraria islandica. It possesses a γ-butyrolactone ring bearing a carboxylic acid group at C-3 and a long tridecyl side chain, and belongs to a class of lichen secondary metabolites with documented inhibitory activity against 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).

Molecular Formula C19H32O4
Molecular Weight 324.5 g/mol
CAS No. 493-46-9
Cat. No. B1221547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Protolichesterinic acid
CAS493-46-9
Synonymsprotolichesterinic acid
protolichesterinic acid, (2R-trans)-isomer; K salt
protolichesterinic acid, (2S-trans)-isome
Molecular FormulaC19H32O4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m0/s1
InChIKeyWZYZDHVPSZCEEP-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Protolichesterinic Acid (CAS 493-46-9): A Dual Lipoxygenase-Inhibiting Lichen Paraconic Acid for Anti-Proliferative and Antimicrobial Research Procurement


(+)-Protolichesterinic acid is a naturally occurring aliphatic α-methylene-γ-lactone (paraconic acid) isolated predominantly from the lichen Cetraria islandica [1]. It possesses a γ-butyrolactone ring bearing a carboxylic acid group at C-3 and a long tridecyl side chain, and belongs to a class of lichen secondary metabolites with documented inhibitory activity against 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) [2]. The compound has demonstrated anti-proliferative effects across multiple human cancer cell lines, antimicrobial activity against Helicobacter pylori and Trypanosoma brucei, and inhibitory activity against HIV-1 reverse transcriptase, making it a multi-target research tool for oncology, inflammation, and infectious disease studies [3].

Why (+)-Protolichesterinic Acid Cannot Be Interchanged with Generic Lipoxygenase Inhibitors, Standard FASN Inhibitors, or Other Paraconic Acids


Although many natural and synthetic compounds inhibit 5-LOX, the anti-proliferative potency of (+)-protolichesterinic acid is not replicated by selective 5-LOX inhibitors such as zileuton [1]. Its dual 5-LOX/12-LOX inhibitory profile distinguishes it from single-target LOX inhibitors, and its additional activity as a fatty acid synthase (FASN) inhibitor—demonstrated by synergy with lapatinib in HER2-overexpressing breast cancer cells—is not shared by other paraconic acids such as lichesterinic acid [2]. Furthermore, closely related structural analogs like lichesterinic acid show quantifiably weaker activity: 2-fold higher MIC against Trypanosoma brucei and inferior anti-proliferative breadth across cancer panels [3]. Substitution with generic lipoxygenase inhibitors, uncharacterized paraconic acid mixtures, or impure lichen extracts will fail to reproduce the specific multi-target pharmacological fingerprint documented for the purified (+)-enantiomer.

(+)-Protolichesterinic Acid: Quantitative Comparative Evidence Guide for Scientific Procurement


Anti-Proliferative Potency Across 12 Human Cancer Cell Lines: (+)-Protolichesterinic Acid vs. Lobaric Acid, Baeomycesic Acid, and the Selective 5-LOX Inhibitor Zileuton

In a head-to-head study, (+)-protolichesterinic acid (compound 1) was tested alongside lobaric acid (2), baeomycesic acid (3), and the selective 5-LOX inhibitor zileuton (4) against 12 human cancer cell lines including pancreatic (Capan-1, Capan-2, PANC-1), breast (T47-D), prostate (PC-3), lung (NCI-H1417), ovarian (NIH:OVCAR-3), gastric (AGS), colorectal (WiDr), and leukemic (HL-60, K-562, JURKAT) lines [1]. (+)-Protolichesterinic acid exhibited the greatest inhibitory effect across all 12 lines with EC50 values of 2.4–18.1 µg/mL (7.4–55.8 µM), compared to lobaric acid at 15.2–65.5 µg/mL (33.2–143.6 µM), baeomycesic acid at 28.7–>80 µg/mL (76.8–>213.9 µM), and zileuton at 12.9–>80 µg/mL (50.4–>313.7 µM). The dual 5- and 12-LOX inhibitor protolichesterinic acid thus demonstrated 2.6–6.3-fold greater potency than the selective 5-LOX inhibitor zileuton on average, and up to 12-fold greater potency than the weak LOX inhibitor baeomycesic acid.

anti-proliferative cancer cell lines lipoxygenase inhibitor EC50 comparison

Antitrypanosomal Activity: (+)-Protolichesterinic Acid is 2-Fold More Potent than Lichesterinic Acid Against Trypanosoma brucei

In a direct comparative study of four compounds isolated from Cetraria islandica, (+)-protolichesterinic acid and lichesterinic acid were evaluated for trypanocidal activity against Trypanosoma brucei brucei using an AlamarBlue™ 96-well microplate assay [1]. (+)-Protolichesterinic acid exhibited an MIC of 6.30 µM, while lichesterinic acid showed an MIC of 12.5 µM—a 1.98-fold difference in potency. Docking studies revealed strong affinity of both compounds toward Trypanosoma brucei targets including riboflavin kinase, sterol-14α-demethylase (CYP51), rohedsain, and glutathione synthetase, with hydrophobicity playing a significant role in activity. This represents the closest structural analog comparison available, as lichesterinic acid differs primarily in the saturation state of the α-methylene group.

antitrypanosomal Trypanosoma brucei MIC comparison neglected tropical disease

HIV-1 Reverse Transcriptase Inhibition: (+)-Protolichesterinic Acid Operates via a Non-Substrate Binding Site Mechanism Distinct from DNA-Binding Inhibitors

In a mechanistic study comparing three structurally diverse plant- and lichen-derived inhibitors, (+)-protolichesterinic acid inhibited the DNA polymerase activity of HIV-1 reverse transcriptase (RT) with an IC50 of 24 µM, compared to swertifrancheside at 43 µM and 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate at 3.7 µM [1]. Critically, the kinetic mechanism of inhibition was found to be distinct: (+)-protolichesterinic acid and 1β-hydroxyaleuritolic acid acted as mixed-type competitive inhibitors with respect to template-primer and noncompetitive inhibitors with respect to TTP, indicating nonspecific binding to the enzyme at non-substrate binding sites. In contrast, swertifrancheside bound to DNA and inhibited via template-primer competition. None of the compounds showed cytotoxicity against cultured mammalian cells at inhibitory concentrations. This mechanistic distinction means (+)-protolichesterinic acid inhibits HIV-1 RT through a fundamentally different binding mode than DNA-intercalating or template-primer-competitive inhibitors.

HIV-1 reverse transcriptase DNA polymerase inhibition non-substrate binding antiviral

12(S)-Lipoxygenase Inhibition: (+)-Protolichesterinic Acid Matches Lobaric Acid in Maximal Inhibition at Saturating Concentration

In a direct comparative study of five lichen compounds tested against platelet-type 12(S)-lipoxygenase using a human platelet cell-based assay, (+)-protolichesterinic acid (compound 2) at 100 µg/mL achieved 98.5 ± 1.19% inhibition of 12(S)-HETE production, comparable to lobaric acid (1) at 93.4 ± 6.62% inhibition, while baeomycesic acid (5) showed only 14.7 ± 2.76% inhibition—a 6.7-fold difference [1]. Usnic acid (3) and parietin (4) were inactive at this concentration. Calculated IC50 values revealed lobaric acid as the most potent (IC50 = 28.5 µM), followed by (+)-protolichesterinic acid (IC50 = 77.0 µM), and these potencies bracket the IC50 of the reference selective 12-LOX inhibitor baicalein (IC50 = 24.6 µM). Both active compounds showed clear dose-response relationships across 3.33–100 µg/mL.

12-lipoxygenase 12(S)-HETE platelet inflammation

FASN Inhibition and HER2 Pathway Targeting: (+)-Protolichesterinic Acid Demonstrates Synergism with Lapatinib in HER2-Overexpressing Breast Cancer Cells, Not Observed with C75

(+)-Protolichesterinic acid ((+)-PA) shares structural similarity with the known FASN inhibitor C75, differing only in alkyl side chain length [1]. In SK-BR-3 breast cancer cells (which overexpress both FASN and HER2), (+)-PA treatment increased FASN protein expression—consistent with compensatory upregulation upon FASN enzymatic inhibition—and decreased HER2 expression with consequent downregulation of ERK1/2 and AKT signaling. Crucially, (+)-PA demonstrated synergism with the HER2-targeted drug lapatinib in SK-BR-3 cells as estimated by CalcuSyn software, an effect not observed in T-47D cells which lack HER2 overexpression. This cell-type-dependent synergy provides mechanistic evidence that (+)-PA acts via FASN inhibition with secondary HER2 pathway suppression, a multi-target pharmacological profile not demonstrated for the simpler FASN inhibitor C75.

fatty acid synthase HER2 breast cancer synergism lapatinib

Dual 5-LOX/12-LOX Inhibition Confers Superior Anti-Proliferative Activity Over Selective 5-LOX Inhibitors: A Class-Level Functional Distinction

The 2004 Planta Medica study established a key structure-activity principle: compounds inhibiting both 5-LOX and 12-LOX ((+)-protolichesterinic acid and, to a lesser extent, lobaric acid) exerted significantly greater anti-proliferative effects across 12 cancer cell lines than compounds selectively inhibiting only 5-LOX (baeomycesic acid and zileuton) [1]. The dual LOX inhibitor (+)-protolichesterinic acid with 5-LOX IC50 of 6.5 µg/mL (from porcine leucocyte assay [2]) and 12-LOX IC50 of 77.0 µM (from human platelet assay [3]) consistently outperformed the selective 5-LOX inhibitor zileuton by 2.6–6.3-fold in anti-proliferative EC50. This functional superiority is not predicted by 5-LOX inhibitory potency alone, as baeomycesic acid also inhibits 5-LOX but lacks 12-LOX activity and demonstrates weak anti-proliferative effects (EC50 28.7–>80 µg/mL). The dual-inhibition profile thus represents a distinct pharmacological class feature not reproducible by procurement of selective 5-LOX inhibitors.

dual lipoxygenase inhibition 5-LOX 12-LOX cancer anti-proliferative

High-Impact Research and Procurement Scenarios for (+)-Protolichesterinic Acid Based on Quantitative Comparative Evidence


Multi-Cell-Line Oncology Screening Requiring Maximal Anti-Proliferative Breadth

Investigators requiring a tool compound with validated anti-proliferative activity across a broad panel of human cancer cell lines should procure (+)-protolichesterinic acid rather than zileuton, lobaric acid, or baeomycesic acid. Head-to-head data across 12 cell lines of pancreatic, breast, prostate, lung, ovarian, gastric, colorectal, and leukemic origin demonstrate that (+)-protolichesterinic acid achieves EC50 values of 2.4–18.1 µg/mL, the most potent among all four tested compounds, with a 2.6–6.3-fold advantage over the clinical 5-LOX inhibitor zileuton [4]. This compound is the optimal choice for establishing lipoxygenase-dependent cancer cell vulnerability profiles.

Antitrypanosomal Drug Discovery and Paraconic Acid SAR Studies

For research groups pursuing antitrypanosomal lead optimization within the paraconic acid structural class, (+)-protolichesterinic acid (MIC = 6.30 µM against T. brucei brucei) provides nearly 2-fold greater potency than its closest structural analog lichesterinic acid (MIC = 12.5 µM) as demonstrated in a direct AlamarBlue™ microplate comparison [4]. Docking studies against trypanosomal targets including riboflavin kinase and CYP51 further support its use as the reference scaffold for medicinal chemistry derivatization. Procurement of the less potent lichesterinic acid would unnecessarily reduce the starting potency of any SAR campaign.

HIV-1 Reverse Transcriptase Mechanistic Studies Requiring Non-DNA-Binding Inhibitors

Researchers investigating allosteric or non-substrate-site inhibition mechanisms of HIV-1 RT should select (+)-protolichesterinic acid (IC50 = 24 µM) over DNA-binding inhibitors such as swertifrancheside (IC50 = 43 µM). Kinetic analyses confirm that (+)-protolichesterinic acid inhibits HIV-1 RT through nonspecific binding at non-substrate sites (mixed-type competitive vs. template-primer; noncompetitive vs. TTP), a mechanism distinct from template-primer-competitive DNA binders [4]. This compound is also non-cytotoxic to cultured mammalian cells at inhibitory concentrations, reducing confounding cytotoxicity in cellular antiviral assays.

HER2-Positive Breast Cancer Combination Therapy Screening with FASN Inhibitors

Laboratories evaluating FASN-targeted combination strategies in HER2-overexpressing breast cancer should procure (+)-protolichesterinic acid rather than the simpler FASN inhibitor C75. (+)-Protolichesterinic acid uniquely decreases HER2 expression, suppresses ERK1/2 and AKT signaling, and demonstrates CalcuSyn-confirmed synergism with lapatinib specifically in HER2-overexpressing SK-BR-3 cells, while showing no effect in HER2-low T-47D cells [4]. This cell-type-selective pharmacological profile makes it a more informative chemical probe than C75 for studying FASN-HER2 crosstalk and identifying HER2-dependent synthetic lethal interactions.

Quote Request

Request a Quote for (+)-Protolichesterinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.